7-(3-chlorophenyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorophenyl and 2-phenylethyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Other compounds in this class with different substituents.
Phenylethyl Derivatives: Compounds with similar phenylethyl groups but different core structures.
Uniqueness
The unique combination of the thieno[3,2-d]pyrimidine core with 3-chlorophenyl and 2-phenylethyl groups may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15ClN2OS |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15ClN2OS/c21-16-8-4-7-15(11-16)17-12-25-19-18(17)22-13-23(20(19)24)10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2 |
InChI Key |
GVKRMDMFHCSRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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